molecular formula C8H6STe B15438901 2-Benzotellurophene-1(3H)-thione CAS No. 78763-96-9

2-Benzotellurophene-1(3H)-thione

Cat. No.: B15438901
CAS No.: 78763-96-9
M. Wt: 261.8 g/mol
InChI Key: XUPGOLOBEIPOBI-UHFFFAOYSA-N
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Description

2-Benzotellurophene-1(3H)-thione is an organotellurium heterocyclic compound of significant interest in advanced chemical research. This reagent features a benzannulated tellurophene ring system, a scaffold known for its unique electronic properties and potential in catalytic applications. Researchers utilize this compound and its analogues primarily in the development of novel materials, including organic conductors, semiconductors, and optoelectronics, due to the heavy atom effect of tellurium which influences charge transfer characteristics . In pharmaceutical research, heterocycles containing tellurium and selenium (a related chalcogen) are actively investigated for their diverse biological activities. These include promising antioxidant, antimicrobial, anti-inflammatory, and anticancer properties . The mechanism of action for such compounds often involves redox modulation and free-radical scavenging, making them valuable probes in biochemical studies . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures must be followed, in accordance with safety data sheets for organotellurium compounds.

Properties

CAS No.

78763-96-9

Molecular Formula

C8H6STe

Molecular Weight

261.8 g/mol

IUPAC Name

3H-2-benzotellurophene-1-thione

InChI

InChI=1S/C8H6STe/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2

InChI Key

XUPGOLOBEIPOBI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=S)[Te]1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

2-Benzothiophene-1(3H)-thione vs. Isothiochromene-1-thione :

  • Both classes are synthesized via iodine-mediated pathways but differ in ring structure. Isothiochromene-1-thiones (e.g., 6b) feature a thiopyran ring, while benzothiophene derivatives retain a thiophene core .
  • Physical Properties :

  • 4-Phenyl-1H-2-benzothiopyran-1-thione (6b): Mp 136–138°C; IR 1219 cm⁻¹ (C=S) .
  • 3-Iodomethyl-3-phenyl-2-benzothiophene-1(3H)-thione (5b): Red oil; IR 1271 cm⁻¹ .

1,3,4-Oxadiazole-2(3H)-thiones :

  • Synthesized via Mannich reactions or nucleophilic substitution (e.g., phenacyl bromides) .
  • Exhibit biological activity, unlike benzothiophene-thiones, which are primarily synthetic intermediates .

Benzimidazole-2(3H)-thiones :

  • Prepared via alkylation or acylation of benzimidazole-thione precursors .
  • Structural confirmation via NMR (e.g., NH singlet at δ 12.20 ppm) and X-ray crystallography .

Spectral and Physical Data Comparison

Table 2: Selected Spectral Data
Compound Melting Point (°C) IR (C=S, cm⁻¹) Key NMR Signals (δ, ppm) MS (m/z) Reference
5c (Benzothiophene-thione) 136–138 1269, 1051 7.19–7.10 (Ar-H) 396 (M⁺)
6c (Isothiochromene-thione) 136–138 1219, 1007 7.50–7.69 (Ar-H) 268 (M⁺)
Oxadiazole-thione (3) Not reported 1716 (C=O) 7.19–7.10 (Ar-H) 269 (M⁺)
Benzimidazole-thione (7) 103–105 3450 (NH) 12.20 (NH, s) 223 (M⁺)
Notable Trends:
  • C=S Stretching : Benzothiophene-thiones exhibit higher C=S IR peaks (~1269 cm⁻¹) compared to isothiochromenes (~1219 cm⁻¹), reflecting electronic differences in the fused ring systems .
  • Mass Spectra : Benzothiophene-thiones (e.g., 5c: m/z 396) have higher molecular weights than oxadiazole derivatives (m/z 269) due to iodine substitution .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)TimeKey ConditionsReference
Iodine-mediated45–656–12 hEt₂O, 0–25°C
Microwave-assisted70–7820–30 min150 W, 120°C
Pd-catalyzed carbonylation50–608–10 hPdI₂, CO (1 atm), 80°C

Advanced: How can computational methods resolve contradictions in reported electronic properties of this compound?

Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is critical for modeling chalcogen interactions and reconciling discrepancies in experimental

  • Exact exchange integration : Becke’s three-parameter functional (B3) improves accuracy for atomization energies (average deviation: 2.4 kcal/mol) by incorporating exact exchange terms .
  • Charge distribution analysis : Mulliken population analysis at the B3LYP/6-311++G(d,p) level reveals polarization at the tellurium-sulfur moiety, explaining redox behavior observed in electrochemical studies .
  • Contradiction resolution : Divergent NMR chemical shifts (e.g., δ ~225 ppm for Te vs. ~180 ppm for S) can be rationalized by relativistic effects modeled via ZORA-DFT .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assigns substituent effects (e.g., deshielding of aromatic protons at δ 7.3–8.1 ppm due to electron-withdrawing thione groups) .
  • IR spectroscopy : Confirms C=S (1050–1250 cm⁻¹) and C=Te (600–700 cm⁻¹) stretches .
  • X-ray crystallography (SHELX) : Resolves sulfur/tellurium positional ambiguity via anomalous scattering (R-factor < 5% for high-resolution data) .

Advanced: How do reaction conditions influence competing pathways in thione functionalization?

Answer:
Competition between oxidation (to sulfoxides) and nucleophilic substitution depends on:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor sulfoxide formation (e.g., 70% yield with H₂O₂ in DMF) .
  • Catalyst choice : Pd(II) complexes stabilize thione intermediates, redirecting reactivity toward C–S bond cleavage (e.g., PdCl₂(phen) increases cyclization efficiency by 30%) .
  • pH control : Acidic conditions (pH < 3) promote protonation of the thione group, enabling electrophilic aromatic substitution .

Basic: What biological assays are used to evaluate this compound derivatives?

Answer:

  • Antimicrobial activity : Disk diffusion assays against S. aureus (MIC: 8–32 µg/mL) and E. coli (MIC: 16–64 µg/mL) .
  • Anticancer screening : MTT assays on HeLa cells (IC₅₀: 12–45 µM) with structure-activity relationships (SAR) linked to electron-withdrawing substituents .
  • Enzyme inhibition : Fluorescence quenching studies on α-glucosidase (Kᵢ: 0.8–3.2 µM) .

Advanced: How can stability issues in this compound be mitigated during storage?

Answer:

  • Light sensitivity : Store in amber vials under argon; degradation half-life increases from 7 days (ambient light) to 90 days (dark, -20°C) .
  • Hydrolytic stability : Lyophilization with cyclodextrin matrices reduces hydrolysis rates by 80% in aqueous buffers (pH 7.4) .
  • Thermal stability : DSC analysis shows decomposition onset at 150°C, necessitating storage below 4°C for long-term integrity .

Basic: What computational tools model the solid-state structure of this compound?

Answer:

  • SHELXL refinement : Incorporates anisotropic displacement parameters for heavy atoms (Te, S), achieving R₁ < 3% for high-resolution datasets .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Te···S contacts: 3.4–3.6 Å) using CrystalExplorer .

Advanced: What mechanistic insights explain contradictory yields in cross-coupling reactions?

Answer:
Discrepancies arise from:

  • Catalyst poisoning : Thione coordination to Pd(0) deactivates catalysts; adding phosphine ligands (e.g., PPh₃) restores activity (TON increases from 5 to 50) .
  • Steric effects : Bulky substituents at the 3-position hinder oxidative addition (e.g., 3-aryl vs. 3-methyl: 40% vs. 65% yield) .
  • Solvent-ligand interplay : THF enhances Pd dispersion but reduces electrophilicity; DMF balances both, optimizing yields .

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